molecular formula C15H27NO2 B15241558 Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate CAS No. 855912-21-9

Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate

Cat. No.: B15241558
CAS No.: 855912-21-9
M. Wt: 253.38 g/mol
InChI Key: MSYWRSGZXZMGFD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate is an organic compound with the molecular formula C15H27NO2 and a molecular weight of 253.38 g/mol . This compound is known for its unique structure, which includes a cyano group, a methyl group, and a pentan-2-yl group attached to a hexanoate ester. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate typically involves the reaction of cyanoacetic acid derivatives with appropriate alkyl halides under basic conditions. One common method involves the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the cyanoacetic acid derivative reacts with the alkyl halide to form the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or nucleic acids, potentially altering their function. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Ethyl 2-cyano-3-methyl-2-(pentan-2-yl)hexanoate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

CAS No.

855912-21-9

Molecular Formula

C15H27NO2

Molecular Weight

253.38 g/mol

IUPAC Name

ethyl 2-cyano-3-methyl-2-pentan-2-ylhexanoate

InChI

InChI=1S/C15H27NO2/c1-6-9-12(4)15(11-16,13(5)10-7-2)14(17)18-8-3/h12-13H,6-10H2,1-5H3

InChI Key

MSYWRSGZXZMGFD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C#N)(C(C)CCC)C(=O)OCC

Origin of Product

United States

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